molecular formula C19H15F2N3O B2838911 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide CAS No. 2034434-02-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide

Cat. No.: B2838911
CAS No.: 2034434-02-9
M. Wt: 339.346
InChI Key: HHYZRQPXZRNLFF-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide, also known as BDF-8634, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a range of effects on the central nervous system.

Scientific Research Applications

Corrosion Inhibition

One application of similar acetamide derivatives involves their synthesis and evaluation as corrosion inhibitors. The study by Yıldırım and Cetin (2008) demonstrates how 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, through amidation and cycloaddition reactions, show promising corrosion prevention efficiencies in acidic and mineral oil mediums. This suggests that structurally related compounds like N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide could offer potential as corrosion inhibitors (Yıldırım & Cetin, 2008).

Synthetic Chemistry and Drug Development

In synthetic chemistry, compounds similar to this compound have been utilized as precursors for various chemical reactions. For instance, Getlik et al. (2013) described the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products. This process, involving nucleophilic aromatic substitution, highlights the potential of related acetamide derivatives in synthesizing complex organic compounds (Getlik et al., 2013).

Ando et al. (2006) reported a novel synthesis method for N-difluoromethyl-2-pyridone derivatives using N-(Pyridin-2-yl)acetamide derivatives, demonstrating the role of these compounds in facilitating difluorocarbene reactions. This signifies their importance in developing pharmacologically active molecules (Ando, Wada, & Sato, 2006).

Molecular Docking and Biological Studies

Moreover, acetamide derivatives have been evaluated for their potential in vitro biological activities. Mphahlele et al. (2017) synthesized N-(3-Trifluoroacetyl-indol-7-yl) Acetamides to study their antiplasmodial properties, revealing the applicability of such compounds in the development of new therapeutic agents (Mphahlele, Mmonwa, & Choong, 2017).

Additionally, Asath et al. (2016) conducted a comprehensive study on N-(5-aminopyridin-2-yl)acetamide, focusing on its conformational analysis, antidiabetic activity through molecular docking, and its bioactivity, further illustrating the chemical and biological versatility of acetamide derivatives (Asath et al., 2016).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-16-2-1-15(17(21)11-16)10-19(25)24-12-13-3-8-23-18(9-13)14-4-6-22-7-5-14/h1-9,11H,10,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYZRQPXZRNLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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